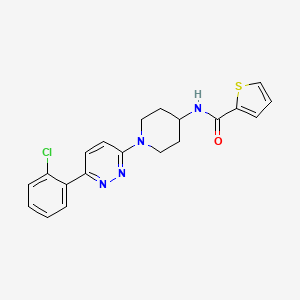

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of the compound was found to have the following elemental composition: Carbon 49.96%, Hydrogen 2.40%, Nitrogen 21.88%, Sulfur 16.69%, Chlorine 19.24% .Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, which include pyridine, thiophene, and piperidine derivatives, play a crucial role in the development of new therapeutic agents. They serve as key structural elements in drugs targeting a variety of diseases. For example, heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, have shown significant potential in organic synthesis, catalysis, and drug applications due to their versatile synthetic intermediates and biological importance. These compounds have been explored for their anticancer, antibacterial, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Dongli Li et al., 2019)[https://consensus.app/papers/diversity-heterocyclic-noxide-molecules-highlights-li/77efb2b02ff45ef08f4939ce0f4e44c4/?utm_source=chatgpt].

Thiophene Analogues and Their Potential

Thiophene analogues, when incorporated into bioactive molecules, can significantly alter their pharmacological properties. The replacement of aromatic rings with thiophene in compounds has been evaluated for potential carcinogenicity, suggesting the importance of thiophene derivatives in understanding and modifying the activity profiles of pharmacological compounds (J. Ashby et al., 1978)[https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt].

Piperidine-Based Drug Development

Piperidine derivatives are pivotal in the synthesis of N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. Research has focused on piperidine-mediated asymmetric synthesis of such heterocycles, offering pathways to a wide array of drug candidates (R. Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.

Mode of Action

It’s worth noting that kinase inhibitors, like the one mentioned in the study , often work by competing with ATP for binding to the kinase, thereby preventing the phosphorylation process. This can lead to the inhibition of the kinase’s activity and subsequent downstream effects.

Pharmacokinetics

A related compound was found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

properties

IUPAC Name |

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTXXMJNYGEBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)

![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)

![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)